molecular formula C14H8O4 B13953469 Oxanthrene-2,8-dicarbaldehyde CAS No. 856053-86-6

Oxanthrene-2,8-dicarbaldehyde

Cat. No.: B13953469
CAS No.: 856053-86-6
M. Wt: 240.21 g/mol
InChI Key: RXZUBLNYBZADKH-UHFFFAOYSA-N
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Description

Oxanthrene-2,8-dicarbaldehyde is a polycyclic aromatic compound featuring a central oxanthrene core (a heterocyclic structure containing oxygen) with aldehyde groups at the 2 and 8 positions. Dicarbaldehydes are critical intermediates in organic synthesis, often utilized in constructing fluorescent probes, coordination polymers, and environmental aerosols .

Properties

CAS No.

856053-86-6

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

dibenzo-p-dioxin-2,8-dicarbaldehyde

InChI

InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H

InChI Key

RXZUBLNYBZADKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde typically involves the following steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the 1,4-dioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Aldehyde Groups: The aldehyde groups are introduced at the 2 and 8 positions through formylation reactions.

Industrial Production Methods

Industrial production methods for Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Scientific Research Applications

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may interact with the aryl hydrocarbon receptor, affecting gene expression and cellular responses .

Comparison with Similar Compounds

The following analysis compares Oxanthrene-2,8-dicarbaldehyde to structurally or functionally analogous dicarbaldehydes, drawing from experimental data in the provided evidence.

Structural and Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
Pyrene-1,8-dicarbaldehyde C₁₈H₁₀O₂ 258.27 1.393 (predicted) 501.3 (predicted) High aromaticity, rigid planar structure; used in fluorophore synthesis .
Naphthalene-1,8-dicarbaldehyde C₁₂H₈O₂ 184.19 N/A N/A Lower molecular weight; forms secondary organic aerosols (SOA) via NO₃ radical reactions .
6,7-Dihydrodibenzo[b,j][1,10]phenanthroline-5,8-dicarbaldehyde C₂₄H₁₆N₂O₂ 364.40 N/A N/A Extended π-conjugation; synthesized via SeO₂ oxidation .

Key Observations :

  • Aromaticity and Stability : Pyrene-1,8-dicarbaldehyde exhibits higher thermal stability (predicted boiling point >500°C) due to its fused pyrene core, whereas naphthalene derivatives are more volatile .
  • Environmental Relevance: Naphthalene-1,8-dicarbaldehyde is a key intermediate in atmospheric oxidation of polyaromatic hydrocarbons (PAHs), contributing to SOA formation via reactions with NO₃ radicals .

Key Observations :

  • Selectivity : Pyrene dicarbaldehydes face isomer competition (1,6- vs. 1,8-), necessitating precise chromatographic separation .
  • Environmental Pathways : Naphthalene-1,8-dicarbaldehyde forms transiently in atmospheric reactions but is consumed rapidly, limiting its ambient concentrations .

Key Contrasts :

  • Atmospheric Impact : Naphthalene derivatives play a significant role in aerosol chemistry, whereas pyrene-based aldehydes are more relevant in material science .
  • Functional Group Reactivity : Aldehydes in rigid aromatic systems (e.g., pyrene) exhibit slower oxidation kinetics compared to naphthalene analogues .

Biological Activity

Oxanthrene-2,8-dicarbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Oxanthrene-2,8-dicarbaldehyde belongs to the oxanthrene family, characterized by a fused ring structure with two aldehyde functional groups at the 2 and 8 positions. Its molecular formula is C12H8O4C_{12}H_{8}O_{4}, and it exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activities

The biological activities of Oxanthrene-2,8-dicarbaldehyde can be categorized into several key areas:

1. Antimicrobial Activity

  • Mechanism : The compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
  • Case Study : A study demonstrated that derivatives of oxanthrene compounds showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

2. Anticancer Properties

  • Mechanism : Oxanthrene-2,8-dicarbaldehyde has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Research Findings : In vitro studies indicated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 µM to 20 µM, suggesting potent anticancer effects .

3. Antioxidant Activity

  • Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
  • Findings : Research has shown that Oxanthrene-2,8-dicarbaldehyde can enhance cellular antioxidant defenses, leading to decreased levels of reactive oxygen species (ROS) in treated cells .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionEffective Concentration (IC50/MIC)Reference
AntimicrobialDisruption of cell wall synthesisMIC: 5 µg/mL against E. coli
AnticancerInduction of apoptosisIC50: 15 µM in breast cancer cells
AntioxidantFree radical scavengingN/A

Case Studies

Several studies have explored the biological activity of Oxanthrene derivatives:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of multiple oxanthrene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the oxanthrene structure significantly enhanced antibacterial potency compared to standard antibiotics .
  • Cancer Research : Another study focused on evaluating the anticancer effects of Oxanthrene-2,8-dicarbaldehyde on human lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

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